
N-Heptadecanoyl ceramide trihexoside
Vue d'ensemble
Description
N-Heptadecanoyl ceramide trihexoside is a synthetic compound with the molecular formula C53H99NO18 and a molecular weight of 1038.36 g/mol . It is a type of ceramide trihexoside, which is a subclass of sphingolipids. These compounds are known for their role in cellular signaling and structural integrity of cell membranes. This compound is particularly noted for its potential use in studies related to Fabry disease and sphingolipid metabolism .
Mécanisme D'action
Target of Action
N-Heptadecanoyl ceramide trihexoside is a synthetic compound that is primarily used in studies related to Fabry disease and sphingolipid ceramide
Mode of Action
Ceramides, in general, are known to play a crucial role in cellular apoptosis and stress responses . They can form distinct, cholesterol-poor and ceramide-enriched membrane domains that alter cellular signal transduction by clustering of receptor molecules .
Biochemical Pathways
Ceramides are important intermediates in the biosynthesis of sphingolipids, such as sphingomyelin . The major product of ceramide metabolism is sphingomyelin . In the context of Fabry disease, the accumulation of a specific type of sphing
Analyse Biochimique
Biochemical Properties
It is known that this compound could be used in Fabry disease studies and sphingolipid ceramide studies
Cellular Effects
It is known that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecanoyl ceramide trihexoside typically involves the acylation of a ceramide backbone with heptadecanoic acid. The process can be carried out using a solvent mixture of chloroform and methanol in a 2:1 ratio . The reaction conditions often include the use of a catalyst and maintaining the reaction mixture at a specific temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptadecanoyl ceramide trihexoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, which can be achieved using specific reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the ceramide, while reduction could produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Heptadecanoyl ceramide trihexoside is a chemical compound that has applications as an internal standard in analytical chemistry, particularly in the study of glycosphingolipids in diseases such as Fabry disease .
Scientific Research Applications
N-heptadecanoyl ceramide trihexoside is used as an internal standard because it shares similar chemical properties with human Gb3, but it is not synthesized by humans due to the odd number of carbon atoms . In mass spectrometry, it generates a main peak at m/z 1060.7 (C17:0) and a minor peak at m/z 1076.7 (C17:0-OH), which are combined for calculations .
Quantification of Gb3 and Lyso-Gb3 in Fabry Disease
- Mass Spectrometry Conditions Preliminary analyses used N-heptadecanoyl-ceramide trihexoside to optimize chromatographic separation and MS conditions .
- Internal Standard : this compound is utilized as an internal standard for quantifying Gb3 and Lyso-Gb3 in samples affected by Fabry disease .
- LC-MS/MS Method: An ultra-performance LC–MS/MS (UPLC–MS/MS) method was developed and validated for the analysis of 22 Gb3 isoform/analogs in various Fabry mice tissues . The HSS T3 C18 column allowed a good separation of Gb3 isoforms and analogs based on hydrophobic interactions .
- Table of mass spectrometry parameters :
Case Studies
- Fabry Mice Tissue Analysis: this compound has application in the analysis of Gb3 isoforms/analogs in Fabry mice tissues using UPLC-MS/MS .
- Spinal Muscular Atrophy Study : In a study of mice with a spinal muscular atrophy-like phenotype, researchers investigated sphingolipids in tissue extracts from the spleen and liver . They were unable to calculate acyl-chain variants for trihexosylceramides (THC) because many ACVs were not detected in wild-type tissue .
Comparaison Avec Des Composés Similaires
N-Heptadecanoyl ceramide trihexoside can be compared with other ceramide trihexosides such as:
Globotriaosylceramide (Gb3): Another sphingolipid involved in Fabry disease.
Glucosylceramide: A precursor in the synthesis of more complex glycosphingolipids.
Galactosylceramide: Involved in the formation of myelin in the nervous system.
This compound is unique due to its specific fatty acid chain length (heptadecanoic acid), which may influence its biological activity and interactions compared to other ceramide trihexosides .
Activité Biologique
N-Heptadecanoyl ceramide trihexoside (N-HCTH) is a glycosphingolipid that plays a significant role in cellular signaling and has been implicated in various biological processes. This article explores its biological activity, mechanisms of action, and relevance in pathological conditions, particularly focusing on its role in lysosomal storage disorders such as Fabry disease.
Structure and Properties
N-HCTH is characterized by a heptadecanoic acid moiety attached to a ceramide backbone, forming a trihexoside structure. This unique composition allows it to interact with specific receptors and participate in cellular signaling pathways.
Biological Functions
1. Cellular Signaling
N-HCTH is involved in several signaling pathways, particularly in the context of cell membrane dynamics. It serves as a receptor for toxins, including Shiga toxins, which require specific fatty acid configurations for binding. The presence of N-HCTH in cellular membranes can influence the cell's response to these toxins .
2. Role in Lysosomal Storage Disorders
In Fabry disease, a genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A, N-HCTH accumulates due to the inability to convert it into lactosylceramide. This accumulation leads to various pathological effects, including organ dysfunction and systemic symptoms .
3. Impact on Lipid Metabolism
Research indicates that N-HCTH levels can be significantly altered in various metabolic conditions. For instance, increased concentrations of N-HCTH have been observed in urine samples from Fabry hemizygotes compared to healthy controls, suggesting its potential use as a biomarker for disease diagnosis .
Case Studies and Experimental Data
-
Chromatographic Analysis
A study optimized chromatographic conditions for separating N-HCTH using mass spectrometry. The results indicated a strong correlation between N-HCTH levels and disease severity in affected individuals .Compound m/z Product Ion (m/z) Dwell (ms) CE (eV) N-HCTH 1039.3 282.3 200 80 -
Lipid Profiling in Fabry Disease
In urine samples from patients with Fabry disease, elevated levels of N-HCTH were detected alongside other sphingolipids, highlighting its potential as a diagnostic marker .Lipid Species Control (µg/L) Fabry Hemizygotes (µg/L) This compound 25 4728 Lactosylceramide 50 10,479 -
Therapeutic Implications
Combination therapies involving enzyme replacement and substrate reduction have shown promise in managing Fabry disease symptoms by reducing N-HCTH accumulation . In animal models, treatments that lower glycosphingolipid levels have improved renal function and reduced organ damage.
Propriétés
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41(59)54-36(37(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)35-67-51-47(65)44(62)49(39(33-56)69-51)72-53-48(66)45(63)50(40(34-57)70-53)71-52-46(64)43(61)42(60)38(32-55)68-52/h28,30,36-40,42-53,55-58,60-66H,3-27,29,31-35H2,1-2H3,(H,54,59)/b30-28+/t36-,37+,38?,39?,40?,42-,43?,44-,45-,46-,47?,48?,49+,50-,51+,52+,53-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNZTFVKHTNKM-SKSJQVEHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H99NO18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.